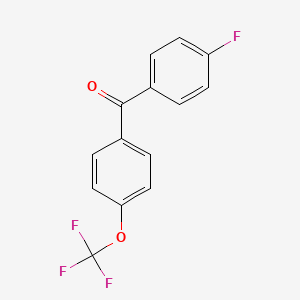

4'-Fluoro-4-trifluoromethoxybenzophenone

Description

Chemical Name: 4'-Fluoro-4-trifluoromethoxybenzophenone CAS Number: 87996-56-3 Molecular Formula: C₁₄H₈F₄O₂ Molecular Weight: 284.16 g/mol (calculated from atomic weights; original source erroneously lists 0 g/mol) Structural Features: The compound consists of two benzene rings connected by a ketone group. Substituents include a fluorine atom at the 4'-position and a trifluoromethoxy (-OCF₃) group at the 4-position (Figure 1).

Synthesis: While direct synthesis details are unavailable, analogous benzophenones (e.g., 4-chloro-4'-fluorobutyrophenone) are synthesized via Friedel-Crafts acylation using acyl chlorides and aryl substrates .

Applications: Benzophenones are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No. |

87996-56-3 |

|---|---|

Molecular Formula |

C14H8F4O2 |

Molecular Weight |

284.2 g/mol |

IUPAC Name |

(4-fluorophenyl)-[4-(trifluoromethoxy)phenyl]methanone |

InChI |

InChI=1S/C14H8F4O2/c15-11-5-1-9(2-6-11)13(19)10-3-7-12(8-4-10)20-14(16,17)18/h1-8H |

InChI Key |

IIOBPWBQFJNASE-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)OC(F)(F)F |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)OC(F)(F)F |

Other CAS No. |

87996-56-3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Benzophenones

4-Chloro-4'-trifluoromethoxybenzophenone

- CAS: Not explicitly listed (referenced as a derivative in ).

- Molecular Formula : C₁₄H₈ClF₃O₂

- Key Differences : Replaces the 4'-fluoro substituent with chlorine. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter reactivity and lipophilicity.

- Applications: Likely used in similar contexts as halogenated benzophenones, such as photoinitiators or intermediates .

4-Fluoro-4'-methoxybenzophenone

- CAS: Not explicitly listed (referenced in ).

- Molecular Formula : C₁₄H₁₁FO₂

- Key Differences : The trifluoromethoxy group (-OCF₃) is replaced by a methoxy (-OCH₃) group. The -OCF₃ group enhances electron-withdrawing effects and metabolic stability compared to -OCH₃, making the parent compound more resistant to enzymatic degradation .

4'-Fluoro-2-mercapto-5-(trifluoromethyl)benzophenone

Pharmacologically Relevant Derivatives

4-Chloro-4'-fluorobutyrophenone

- CAS: Not explicitly listed (referenced in ).

- Molecular Formula : C₁₀H₁₀ClFO

- Key Differences: A butyrophenone backbone (four-carbon chain) instead of a benzophenone. This structural class includes antipsychotics like haloperidol. The parent compound’s benzophenone structure may offer greater rigidity, influencing receptor binding .

3',4'-Difluoro-5'-methoxy-3-methylbutyrophenone

- CAS: Not explicitly listed (referenced in ).

- Molecular Formula : C₁₃H₁₅F₂O₂

- Key Differences: Features multiple fluorine atoms and a methyl group, enhancing lipophilicity and bioavailability. The butyrophenone scaffold is common in CNS-targeting drugs .

Physicochemical and Functional Properties

Table 1: Comparative Data for Selected Benzophenones

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Electron Effects | Potential Applications |

|---|---|---|---|---|---|

| 4'-Fluoro-4-trifluoromethoxybenzophenone | C₁₄H₈F₄O₂ | 284.16 | -F (4'), -OCF₃ (4) | Strong electron-withdrawing | Drug intermediates, polymers |

| 4-Chloro-4'-trifluoromethoxybenzophenone | C₁₄H₈ClF₃O₂ | 296.66 | -Cl (4'), -OCF₃ (4) | Moderate electron-withdrawing | Photoinitiators |

| 4-Fluoro-4'-methoxybenzophenone | C₁₄H₁₁FO₂ | 234.24 | -F (4), -OCH₃ (4') | Mild electron-donating | Organic synthesis |

| 4-Chloro-4'-fluorobutyrophenone | C₁₀H₁₀ClFO | 200.64 | -Cl (4), -F (4') | Electron-withdrawing | Antipsychotic precursors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.